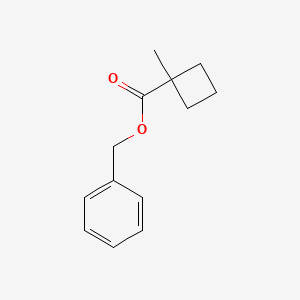
Benzyl 1-Methylcyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-Methylcyclobutanecarboxylate is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclobutanecarboxylate, where a benzyl group is attached to the carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-Methylcyclobutanecarboxylate typically involves the esterification of 1-methylcyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-Methylcyclobutanecarboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, cyanides, and amines.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 1-Methylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of Benzyl 1-Methylcyclobutanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Benzoate: Similar in structure but with a benzoate group instead of a cyclobutanecarboxylate group.
Benzyl Alcohol: Lacks the ester functionality present in Benzyl 1-Methylcyclobutanecarboxylate.
Methyl Cyclobutanecarboxylate: Similar but without the benzyl group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a cyclobutanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
benzyl 1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-13(8-5-9-13)12(14)15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
AGOMMHNFCJBJSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


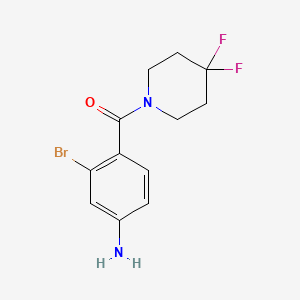
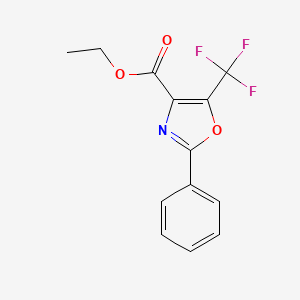
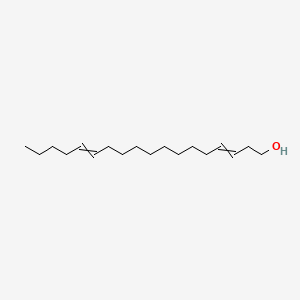
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
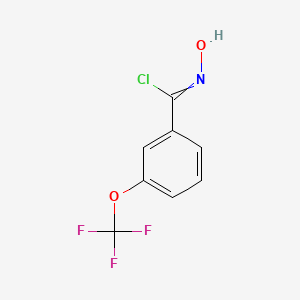
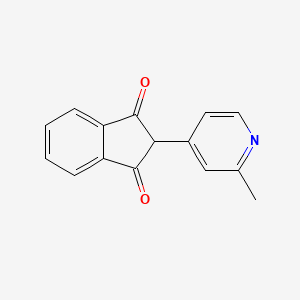
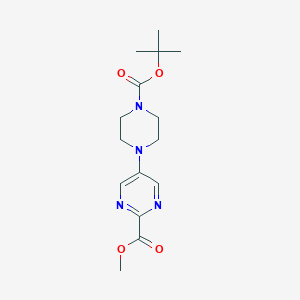
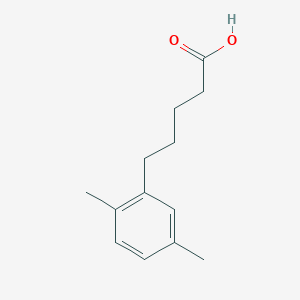
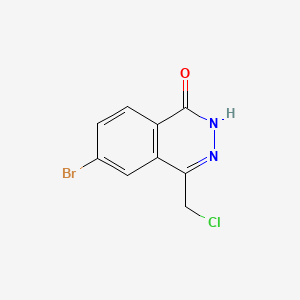
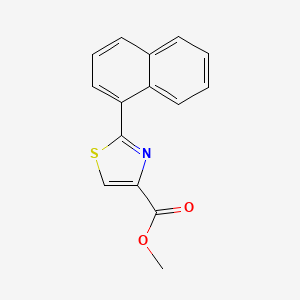
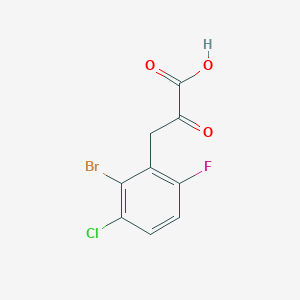
![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
